methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate
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Overview
Description
. These compounds contain a benzamide moiety that is N-linked to a benzyl group. This compound is notable for its intricate structure, which includes a trifluoromethyl group, a benzoyl group, and a piperidine ring.
Preparation Methods
The synthesis of methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon . The reaction conditions typically involve the use of solvents like 1,4-dioxane and reagents such as thionyl chloride and triethylamine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like hydrazine and palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common reagents and conditions used in these reactions include thionyl chloride, triethylamine, and 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptor delta, which plays a role in various biological processes . The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group and the piperidine ring in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C34H31F3N2O3 |
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Molecular Weight |
572.6 g/mol |
IUPAC Name |
methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m0/s1 |
InChI Key |
WSYALRNYQFNNGP-HKBQPEDESA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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